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[(3-Cyano-benzyl)-ethyl-amino]-acetic acid

Cat. No.: B7860535
M. Wt: 218.25 g/mol
InChI Key: WIKWPPOOFCUBOB-UHFFFAOYSA-N
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Description

The Role of N-Substituted Amino Acid Scaffolds in Organic and Chemical Biology Research

N-substituted amino acids, and particularly N-substituted glycine (B1666218) derivatives, represent a cornerstone in the field of medicinal chemistry and chemical biology. Glycine, being the only achiral proteinogenic amino acid, provides a unique and flexible starting point for chemical modification. nih.gov By substituting one of the hydrogen atoms on the nitrogen atom, chemists can introduce a wide array of functional groups, thereby modulating the molecule's physical, chemical, and biological properties. nih.govmdpi.com

One of the most significant applications of N-substituted glycine derivatives is in the creation of "peptoids." Peptoids are polymers of N-substituted glycines that mimic the structure of peptides. nih.govdrugbank.com This structural mimicry allows them to interact with biological targets that peptides normally would, but with a key advantage: they are resistant to proteolytic degradation. nih.gov This resistance to breakdown by enzymes makes peptoids and other N-substituted glycine derivatives highly attractive candidates for drug development, as it can lead to longer-lasting therapeutic effects.

The versatility of the N-substituted glycine scaffold allows for the systematic variation of side chains, enabling the exploration of structure-activity relationships. nih.gov This modular nature has been instrumental in the discovery of compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. acs.org Furthermore, these scaffolds are not limited to therapeutic applications; they are also employed as molecular probes to study biological processes, as components of novel biomaterials, and in the development of catalysts. nih.govnih.gov

The Context of "[(3-Cyano-benzyl)-ethyl-amino]-acetic acid" within Amino Acid Derivative Research

"this compound" is a specific example of an N-substituted glycine derivative. Its structure features a glycine core that has been modified at the nitrogen atom with two substituents: an ethyl group and a 3-cyanobenzyl group. This particular combination of functional groups places it at the intersection of several key areas of chemical research.

The N-ethyl-amino-acetic acid portion of the molecule provides a fundamental amino acid scaffold. The ethyl group contributes to the lipophilicity of the molecule, which can influence its ability to cross cell membranes. capes.gov.br The acetic acid moiety provides a carboxylic acid group, which is a common feature in many biologically active molecules and can participate in important interactions with biological targets. rsc.org

The presence of the 3-cyanobenzyl group is particularly noteworthy. The nitrile (cyano) group is a versatile functional group in medicinal chemistry. nih.govnih.gov It is relatively stable metabolically and can act as a hydrogen bond acceptor, a key interaction in molecular recognition. nih.gov Furthermore, the nitrile group can serve as a bioisostere for other functional groups, such as a carbonyl group or a hydroxyl group, allowing for the fine-tuning of a molecule's properties. nih.gov The benzyl (B1604629) ring itself provides a rigid aromatic structure that can engage in various non-covalent interactions, such as pi-stacking, with biological macromolecules.

While specific research dedicated solely to "this compound" is not extensively documented in publicly available literature, its structural motifs suggest potential applications in areas where N-substituted glycine derivatives and nitrile-containing compounds have shown promise. These could include its use as a building block for more complex molecules, as a ligand for metal complexes, or as a lead compound in drug discovery programs targeting enzymes or receptors where the specific arrangement of its functional groups can lead to potent and selective binding. acs.orgnih.gov

The synthesis of such a compound would likely follow established methods for the N-alkylation of amino acids. A common approach involves the reaction of ethyl glycinate (B8599266) with 3-cyanobenzyl bromide, followed by hydrolysis of the ester to yield the final carboxylic acid.

Illustrative Data for N-Substituted Glycine Derivatives

Due to the limited availability of specific experimental data for "this compound," the following tables present typical data for N-substituted glycine derivatives to illustrate their general chemical and physical properties.

Table 1: Representative Physicochemical Properties of N-Substituted Glycine Derivatives

PropertyRepresentative Value/RangeSignificance
Molecular Weight 150 - 350 g/mol Influences solubility, membrane permeability, and pharmacokinetic properties.
LogP (Octanol-Water Partition Coefficient) 0.5 - 3.5A measure of lipophilicity; affects absorption, distribution, and metabolism. researchgate.net
pKa (Carboxylic Acid) 2.0 - 3.5Determines the ionization state of the carboxyl group at physiological pH.
pKa (Amine) 8.0 - 10.0Determines the ionization state of the amino group at physiological pH.
Melting Point 150 - 250 °CIndicates the stability of the crystal lattice. researchgate.net

Table 2: Representative Spectroscopic Data for N-Substituted Glycine Derivatives

Spectroscopic TechniqueKey Features and Representative Chemical Shifts/Frequencies
¹H NMR Signals for the glycine α-protons (δ 3.0-4.0 ppm), protons of the N-substituents, and aromatic protons (if present, δ 7.0-8.0 ppm). acs.org
¹³C NMR Resonances for the carbonyl carbon (δ 170-180 ppm), glycine α-carbon (δ 50-60 ppm), and carbons of the N-substituents. acs.org
FT-IR Characteristic stretching vibrations for C=O (1700-1750 cm⁻¹), C-N (1100-1300 cm⁻¹), and for the nitrile group (if present, ~2230 cm⁻¹). acs.org
Mass Spectrometry Provides the molecular weight of the compound and fragmentation patterns that can confirm its structure. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O2 B7860535 [(3-Cyano-benzyl)-ethyl-amino]-acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3-cyanophenyl)methyl-ethylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-2-14(9-12(15)16)8-11-5-3-4-10(6-11)7-13/h3-6H,2,8-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKWPPOOFCUBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=CC=C1)C#N)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Analytical Techniques for the Characterization of 3 Cyano Benzyl Ethyl Amino Acetic Acid and N Substituted Amino Acid Compounds

High-Resolution Spectroscopic Characterization

Spectroscopic techniques provide unparalleled insight into the molecular architecture of a compound by probing the interaction of molecules with electromagnetic radiation. Each method offers a unique perspective on the compound's structural and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. By observing the magnetic behavior of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

For [(3-Cyano-benzyl)-ethyl-amino]-acetic acid, a combination of 1D (¹H, ¹³C) and 2D NMR experiments would be essential for unambiguous structural confirmation.

¹H NMR: The proton NMR spectrum would reveal distinct signals for each unique proton environment. The aromatic protons on the 3-cyanobenzyl group would appear in the downfield region (typically δ 7.5-8.0 ppm). The benzylic protons (Ar-CH₂-N) would likely present as a singlet around δ 3.8-4.5 ppm. The ethyl group would show a quartet for the methylene (B1212753) protons (-N-CH₂-CH₃) and a triplet for the methyl protons (-CH₂-CH₃), likely in the δ 2.5-3.5 ppm and δ 1.0-1.5 ppm regions, respectively. The methylene protons of the acetic acid moiety (-N-CH₂-COOH) would appear as a singlet, estimated to be in the δ 3.0-4.0 ppm range. The acidic proton of the carboxyl group (-COOH) would be a broad singlet, its chemical shift highly dependent on the solvent and concentration.

¹³C NMR: The carbon-13 spectrum provides information on the carbon skeleton. Key signals would include the nitrile carbon (-C≡N) around 118-120 ppm, the carboxyl carbon (-COOH) in the highly deshielded region of 170-180 ppm, and multiple signals for the aromatic carbons between 110-140 ppm. The aliphatic carbons of the benzyl (B1604629), ethyl, and acetic acid groups would resonate in the upfield region (δ 15-60 ppm).

2D NMR Experiments: To assemble the molecular puzzle, 2D experiments are critical.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, confirming the connectivity within the ethyl group by showing a cross-peak between the methylene quartet and the methyl triplet.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon atom by linking it to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for connecting the different fragments of the molecule. It reveals long-range (2-3 bond) couplings between protons and carbons. For example, HMBC would show correlations from the benzylic protons to carbons in the aromatic ring and to the ethyl and acetic acid methylene carbons via the nitrogen atom, confirming the N-substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical ranges for similar functional groups.

Functional GroupAtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
3-CyanobenzylAromatic CH7.5 - 8.0110 - 140
Benzylic CH₂3.8 - 4.550 - 60
Cyano C-118 - 120
EthylN-CH₂2.5 - 3.545 - 55
CH₃1.0 - 1.510 - 15
Acetic AcidN-CH₂3.0 - 4.050 - 60
COOHBroad, variable170 - 180

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy, allowing for the unambiguous confirmation of its molecular formula.

For this compound (C₁₂H₁₄N₂O₂), the exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimentally measured value. Electron Ionization (EI) or Electrospray Ionization (ESI) are common ionization methods. The parent ions of amino acids are often detected with weak intensities in EI-MS. physchemres.org

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, characteristic pieces. nih.gov For the target compound, key fragmentation pathways would likely include:

Loss of the carboxyl group: A prominent fragment corresponding to [M-COOH]⁺ is a common feature in the mass spectra of amino acids. physchemres.orgosti.gov

Benzylic cleavage: Cleavage at the C-N bond adjacent to the aromatic ring would generate a stable cyanobenzyl cation (m/z 116) or a radical, which is a characteristic fragmentation for benzyl compounds.

Cleavage alpha to the nitrogen: Fragmentation of the C-C bonds adjacent to the nitrogen atom can lead to the loss of an ethyl group or other related fragments.

These fragmentation patterns create a unique "fingerprint" that helps to confirm the proposed structure. capes.gov.br

Table 2: Predicted Key Mass Spectrometry Fragments for this compound Molecular Weight of C₁₂H₁₄N₂O₂ = 218.25 g/mol

Fragment IonProposed Structure / LossPredicted m/z
[M+H]⁺Protonated Molecular Ion219
[M-COOH]⁺Loss of carboxyl group174
[C₈H₇N]⁺Cyanobenzyl cation116
[M-C₂H₅]⁺Loss of ethyl group190

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter light at characteristic frequencies, providing a molecular fingerprint. acs.orgacs.org

For this compound, the spectra would be dominated by several key vibrational bands:

Nitrile (C≡N) Stretch: A sharp, intense absorption in the IR spectrum and a strong signal in the Raman spectrum are expected in the range of 2210-2240 cm⁻¹. researchgate.netacs.orgresearchgate.netnih.govrsc.org The exact position is sensitive to the electronic environment. researchgate.net

Carbonyl (C=O) Stretch: The carboxylic acid carbonyl group will produce a strong, sharp absorption band in the IR spectrum, typically between 1700-1760 cm⁻¹.

O-H Stretch: The hydroxyl group of the carboxylic acid will appear as a very broad and strong absorption in the IR spectrum, usually centered around 3000 cm⁻¹, often overlapping with C-H stretching bands.

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the ethyl and methylene groups) appear just below 3000 cm⁻¹.

Aromatic C=C Stretches: The benzene (B151609) ring will show several characteristic bands in the 1450-1600 cm⁻¹ region. chemicalbook.comchegg.comreddit.com

Raman spectroscopy is particularly useful for detecting the symmetric and non-polar C≡N and aromatic C=C stretching vibrations, which may be weak in the IR spectrum. aip.org Studying amino acids at low temperatures can provide additional analytical information and aid in the assignment of low-frequency bands. capes.gov.br The side chains of amino acids play a crucial role in stabilizing protein structures, and their infrared absorption provides insight into these interactions. nih.govnih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Expected Intensity (IR)
-C≡NStretch2210 - 2240Medium-Sharp
-COOHO-H Stretch2500 - 3300Strong, Broad
C=O Stretch1700 - 1760Strong
Aromatic RingC-H Stretch3000 - 3100Medium
C=C Stretch1450 - 1600Medium-Weak
Aliphatic CH₂, CH₃C-H Stretch2850 - 2960Medium-Strong

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The primary chromophore in this compound is the cyanobenzyl group. Aromatic systems typically exhibit strong absorptions due to π→π* transitions. The presence of the cyano group, an electron-withdrawing group, will influence the position and intensity of these absorption bands compared to unsubstituted benzene.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is exclusively used for chiral molecules. wikipedia.org While this compound itself is achiral, CD spectroscopy is a vital tool for studying related chiral N-substituted amino acids. nih.govacs.org For a chiral analog, the CD spectrum would provide information on the absolute configuration and conformation in solution. acs.org The technique is highly sensitive to the secondary structure of peptides and proteins but can also reveal unique CD patterns for single amino acids, which can be dependent on their concentration. nih.govnih.gov Multicomponent reactions can be used to generate UV and CD signals for amino acid analysis. acs.org

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. Certain molecular structures, known as fluorophores, are capable of fluorescence. Cyano-substituted aromatic compounds, such as the cyanobenzyl moiety in the target molecule, can exhibit fluorescence. tandfonline.comdocumentsdelivered.com

The fluorescence properties (excitation and emission maxima, quantum yield, and lifetime) are highly sensitive to the local environment, including solvent polarity and hydrogen bonding. nih.gov This sensitivity makes N-substituted amino acids containing fluorophores valuable as molecular probes. nih.govbiorxiv.org For instance, they can be incorporated into peptides or proteins to report on local conformational changes, binding events, or the polarity of their environment. The nitrile group's position on the aromatic ring significantly affects the fluorescent properties. nih.gov For example, cyano-group substituted naphthalenes and anthracenes have been studied for their high-resolution fluorescence spectra. tandfonline.comoup.com

Advanced Chromatographic Separations for Complex Mixtures

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. numberanalytics.comyoutube.comlibretexts.org For analyzing N-substituted amino acids and complex biological samples, High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.govnih.gov

Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode for separating moderately polar compounds like this compound. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analytes between the two phases. oup.com For amino acids, which often lack strong chromophores, derivatization is frequently required to make them detectable. azolifesciences.comjocpr.com However, the cyanobenzyl group in the target compound provides a UV chromophore, allowing for direct detection.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative technique that is well-suited for separating highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent. azolifesciences.com This method can be effective for analyzing underivatized amino acids. jocpr.com

Ion-Exchange Chromatography: This technique separates molecules based on their net charge. numberanalytics.comlibretexts.org It has been a foundational method for amino acid analysis, separating acidic, basic, and neutral amino acids based on their interactions with a charged stationary phase. azolifesciences.com

Chiral Chromatography: For separating enantiomers of chiral N-substituted amino acids, specialized chiral stationary phases (CSPs) are required. researchgate.netresearchgate.netmdpi.com This is crucial in pharmaceutical and biological studies where the biological activity of enantiomers can differ significantly. Recent advances have enabled very fast enantioselective amino acid analysis using UHPLC coupled with mass spectrometry. acs.org

The coupling of HPLC with mass spectrometry (LC-MS) provides a powerful hyphenated technique, combining the superior separation capabilities of HPLC with the sensitive and specific detection of MS. This allows for the confident identification and quantification of individual amino acids and their derivatives in highly complex mixtures, such as protein hydrolysates or biological fluids. nih.govwiley-vch.de

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Analysis

The determination of purity is a critical aspect of chemical analysis for synthesized compounds such as this compound. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose, offering high resolution and quantitative accuracy. For N-substituted amino acids, which may possess a variety of functional groups influencing their polarity, reversed-phase HPLC (RP-HPLC) is a robust and widely adopted method.

The development of a suitable HPLC method for purity analysis of this compound involves the systematic optimization of several key parameters to achieve adequate separation of the main compound from any potential impurities, such as starting materials, by-products, or degradation products. The presence of the cyano-benzyl group provides a strong chromophore, making UV detection a straightforward choice.

Chromatographic Conditions: A typical approach would utilize a C18 stationary phase, which separates compounds based on their hydrophobicity. A gradient elution is generally preferred to ensure the timely elution of both more polar and less polar impurities within a reasonable run time. The mobile phase often consists of an aqueous component with a controlled pH (e.g., phosphate (B84403) buffer or formic acid) and an organic modifier like acetonitrile or methanol. The gradient starts with a high proportion of the aqueous phase, gradually increasing the organic phase concentration to elute more strongly retained components.

Method precision is evaluated by performing repeated injections of the same sample, with the relative standard deviation (RSD) of the peak areas for the main compound typically required to be below a stringent threshold (e.g., <1%). acs.org The method's ability to separate the main analyte from known impurities and degradation products would be confirmed during validation to ensure specificity. Purity is calculated based on the principle of area normalization, where the peak area of the analyte is expressed as a percentage of the total area of all observed peaks in the chromatogram.

Below is an interactive table summarizing a hypothetical, optimized set of HPLC parameters for the purity analysis of this compound.

Table 1: HPLC Method Parameters for Purity Analysis

Parameter Condition Justification
Column C18, 150 mm x 4.6 mm, 3.5 µm Standard reversed-phase column offering good resolution and efficiency.
Mobile Phase A 0.1% Formic Acid in Water Provides acidic pH to ensure consistent protonation of the carboxylic acid and amine, improving peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic modifier with low UV cutoff and viscosity.
Gradient 10% B to 90% B over 20 min Ensures elution of compounds with a wide range of polarities.
Flow Rate 1.0 mL/min A typical flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Detection UV at 262 nm The benzyl group acts as a chromophore suitable for UV detection. lcms.cz

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Example Purity Data: The following table illustrates a hypothetical purity analysis result for a sample of this compound, demonstrating how data from the chromatogram is used to calculate purity.

Table 2: Illustrative Chromatographic Data for Purity Calculation

Peak ID Retention Time (min) Peak Area (mAU*s) Area % Identification
1 3.45 15.6 0.31 Unknown Impurity
2 8.92 4995.2 99.50 This compound
3 11.21 9.5 0.19 Unknown Impurity

| Total | | 5020.3 | 100.00 | |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification in Complex Organic Matrices

For the analysis of this compound within complex sample types, such as synthetic reaction mixtures or biological fluids, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical technique of choice. It combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. researchgate.net This hyphenated technique is invaluable for unambiguous identification and precise quantification, even at low concentrations.

The development of an LC-MS method often leverages an LC system similar to that used for HPLC analysis. However, the mobile phase must be composed of volatile buffers, such as ammonium (B1175870) formate (B1220265) or ammonium acetate, to be compatible with the mass spectrometer interface. Electrospray ionization (ESI) is the most common ionization technique for polar molecules like N-substituted amino acids, as it is a soft ionization method that typically produces an intact protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. For this compound, with its basic ethyl-amino group, ESI in positive ion mode is highly effective, generating a strong signal for the protonated molecule [M+H]⁺.

Identification: Unambiguous identification is achieved by correlating the retention time from the LC separation with the mass-to-charge ratio (m/z) of the parent ion detected by the MS. For this compound (C₁₂H₁₄N₂O₂), the theoretical monoisotopic mass is 218.1055 g/mol . In positive mode ESI-MS, it would be identified by its protonated molecular ion [M+H]⁺ at an m/z of 219.1133. Further confirmation is obtained using tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic pattern of daughter ions unique to the molecule's structure.

Quantification: For accurate quantification, especially in complex matrices where matrix effects can suppress or enhance the ion signal, a stable isotope-labeled internal standard (SIL-IS) is often employed. restek.com A SIL-IS, such as a deuterium-labeled version of the analyte (e.g., D₅-[(3-Cyano-benzyl)-ethyl-amino]-acetic acid), co-elutes with the analyte but is distinguished by its mass. By measuring the peak area ratio of the analyte to the SIL-IS, accurate quantification can be achieved. The method uses Multiple Reaction Monitoring (MRM), where the mass spectrometer is set to monitor a specific fragmentation transition (parent ion → daughter ion) for both the analyte and the internal standard, providing exceptional selectivity and sensitivity. restek.com

Sample preparation for complex matrices might involve protein precipitation with an organic solvent like acetonitrile or a more rigorous solid-phase extraction (SPE) protocol to remove interfering substances prior to analysis. nih.gov

Table 3: LC-MS Method Parameters for Identification and Quantification

Parameter Condition Justification
LC Column HILIC, 100 mm x 2.1 mm, 1.8 µm Hydrophilic Interaction Liquid Chromatography (HILIC) is excellent for retaining and separating polar compounds like amino acids. nih.gov
Mobile Phase A 10 mM Ammonium Formate, pH 3.0 Volatile buffer compatible with MS. restek.com
Mobile Phase B Acetonitrile High organic content is required for retention in HILIC mode. nih.gov
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Ionization Source Electrospray Ionization (ESI), Positive Mode Efficiently ionizes the basic amine group to form [M+H]⁺.
Mass Analyzer Triple Quadrupole (QqQ) Enables highly selective and sensitive quantification using MRM.

| Detection Mode | Multiple Reaction Monitoring (MRM) | Monitors specific parent-to-fragment ion transitions for analyte and internal standard. |

Table 4: Example MRM Transitions for Quantification

Compound Parent Ion [M+H]⁺ (m/z) Fragment Ion (m/z) Transition (Quantifier)
This compound 219.1 116.1 219.1 → 116.1

Computational Chemistry and Theoretical Investigations of 3 Cyano Benzyl Ethyl Amino Acetic Acid and N Substituted Amino Acid Systems

Quantum Mechanical Studies

Quantum mechanical (QM) methods are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These ab initio and related techniques offer a bottom-up approach to calculating molecular characteristics without prior experimental data.

Density Functional Theory (DFT), Hartree-Fock (HF), and MP2 Methods for Electronic Structure and Energetics

The geometric and electronic structure of "[(3-Cyano-benzyl)-ethyl-amino]-acetic acid" can be rigorously investigated using a variety of quantum mechanical methods. The Hartree-Fock (HF) method, a foundational ab initio approach, provides a primary approximation of the electronic wavefunction. However, for more accurate energy calculations, methods that include electron correlation are essential. nih.govnih.gov

Density Functional Theory (DFT) has become a widely used method due to its favorable balance of computational cost and accuracy. Functionals like B3LYP are commonly employed to optimize the molecular geometry and calculate thermodynamic properties. nih.gov Second-order Møller-Plesset perturbation theory (MP2) offers a higher level of theory by incorporating electron correlation, often leading to more precise energy and structural predictions compared to HF and some DFT functionals. nih.govnih.govresearchgate.net Studies on similar N-substituted amino acids have demonstrated that MP2 can provide excellent agreement between theoretical and experimental parameters. researchgate.net These calculations are crucial for determining the most stable conformation of the molecule and understanding the energetic landscape of its various rotamers. nih.govnih.gov

Table 1: Illustrative Comparison of Ground State Energies for a Representative N-Substituted Amino Acid Conformation

Computational MethodBasis SetCalculated Relative Energy (kcal/mol)
Hartree-Fock (HF)6-311++G(d,p)+5.2
DFT (B3LYP)6-311++G(d,p)+0.8
MP26-311++G(d,p)0.0 (Reference)

Note: Data are hypothetical and for illustrative purposes to show typical relative differences between methods.

Theoretical Prediction of Spectroscopic Parameters and Ionization Constants

Quantum mechanical calculations are powerful tools for predicting spectroscopic properties. Anharmonic computations using methods like generalized second-order vibrational perturbation theory (GVPT2) can yield highly accurate infrared (IR) spectra. frontiersin.org For a molecule like "this compound," this would allow for the prediction of characteristic vibrational frequencies, such as the C≡N stretch of the cyano group and the C=O stretch of the carboxylic acid. frontiersin.orgresearchgate.net Such theoretical spectra are invaluable for interpreting experimental data. frontiersin.org

Furthermore, theoretical methods can be employed to predict the ionization constants (pKa) of the amino and carboxylic acid groups. researchgate.net By calculating the energies of the protonated, neutral, and deprotonated forms of the molecule in a solvent model, it is possible to derive pKa values. Studies on N-substituted amino acid derivatives have shown that methods like DFT and particularly MP2 can yield pKa values that correlate well with experimental results, with MP2 showing a high correlation coefficient. researchgate.net

HOMO-LUMO Analysis and Electronegativity Studies

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.govacs.org The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity and that the molecule is more polarizable. researchgate.net

For N-substituted glycine (B1666218) derivatives, the HOMO is often localized on the amino group and the carbonyl moiety, while the LUMO is typically delocalized over the carboxyl group. acs.org In "this compound," the cyano-substituted aromatic ring would also significantly influence the electronic distribution and energies of these orbitals. From the HOMO and LUMO energies, other chemical descriptors such as chemical hardness, softness, and global electronegativity can be calculated. nih.govacs.org Lower electronegativity values can indicate that a molecule can more readily donate electrons. nih.gov

Table 2: Representative Frontier Orbital Data for an N-Substituted Amino Acid

ParameterValue (eV)Significance
EHOMO-6.15Electron-donating ability
ELUMO-1.02Electron-accepting ability
Energy Gap (ΔE)5.13Chemical reactivity and stability
Electronegativity (χ)3.59Ability to attract electrons

Note: Data are hypothetical and for illustrative purposes, calculated using DFT (B3LYP) level of theory.

Molecular Modeling and Simulation

While quantum mechanics describes the intrinsic properties of a single molecule, molecular modeling and simulation techniques are used to explore its interactions with other molecules and its dynamic behavior in complex environments.

Molecular Docking Investigations of Ligand-Receptor Interactions (e.g., DNA, proteins)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or a DNA molecule. youtube.com This method is instrumental in structure-based drug design and in understanding the molecular basis of a compound's biological activity. mdpi.com For "this compound," docking studies could elucidate its potential binding modes within the active site of a target protein or the grooves of a DNA strand. nih.govmdpi.com

The process involves sampling numerous conformations of the ligand within the binding site and ranking them using a scoring function, which estimates the binding affinity (e.g., in kcal/mol or kJ/mol). youtube.com Docking studies on similar N-substituted amino acids or other small molecules have successfully identified key interacting residues, such as those forming hydrogen bonds or salt bridges with the ligand. nih.govnih.gov The results can reveal whether interactions are primarily driven by electrostatic forces, hydrogen bonding, or hydrophobic contacts. nih.gov

Table 3: Illustrative Molecular Docking Results with a Target Protein

Binding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
-7.8ARG 145Hydrogen Bond (with carboxylate)
TYR 88Pi-Pi Stacking (with benzyl (B1604629) ring)
LEU 148Hydrophobic Interaction (with ethyl group)

Note: Data are hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscapes and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for all atoms over time. nih.gov This technique is essential for studying the flexibility of both the ligand and the receptor, which is often treated as rigid in standard docking protocols. mdpi.com An MD simulation initiated with a docked complex of "this compound" and its receptor can be used to assess the stability of the binding pose. nih.gov

By analyzing the simulation trajectory, researchers can monitor key metrics like the root-mean-square deviation (RMSD) to evaluate conformational stability and calculate binding free energies to obtain a more accurate estimate of binding affinity. nih.govacs.org MD simulations are also crucial for exploring the complete conformational landscape of the molecule, revealing how its structure changes in a solvated environment and how water molecules may mediate interactions at the binding interface. acs.orgnih.gov These simulations offer deep insights into the mechanistic events that govern molecular recognition and binding. nih.gov

Conformational Analysis of N-Substituted Amino Acid Motifs

The biological function and interaction of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis is a cornerstone of computational chemistry that explores the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. For N-substituted amino acids, this analysis is crucial for understanding how modifications to the amino acid backbone and side chains influence their shape and, consequently, their interactions with biological targets.

Computational methods such as Quantum Mechanics (QM) and Molecular Mechanics (MM) are pivotal in this exploration. nih.gov QM methods, including Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), provide highly accurate calculations of molecular energies and properties by solving the Schrödinger equation. nih.govnih.gov These methods are particularly useful for determining the relative energies of different rotamers, which are conformers that result from rotation around single bonds. nih.gov For instance, QM calculations have been successfully used to determine the rotamer energies of amino acids like leucine, isoleucine, and valine in a dipeptide model system. nih.govnih.gov

A systematic conformational search can be performed using software packages that systematically rotate bonds and calculate the potential energy of each resulting conformer. acs.org This process generates a potential energy surface, which maps the energy of the molecule as a function of its geometry, revealing the most stable, low-energy conformers. For example, a study on N-acetyl-N′-methyl-l-alanylamide, an amino acid derivative, utilized such techniques to visualize the planar s-trans conformation of the amide bond. acs.org

The following table provides a hypothetical representation of the relative energies of different conformers for a generic N-substituted amino acid, illustrating the type of data generated from conformational analysis.

ConformerDihedral Angle (degrees)Relative Energy (kcal/mol)
A 1800.00
B 601.50
C -601.55
D 1203.20
E -1203.25

This table is for illustrative purposes and does not represent actual data for "this compound".

In Silico Approaches to Structure-Activity Relationship (SAR) Derivation and Compound Design

In silico methods are instrumental in modern drug discovery and play a significant role in the design of novel therapeutic agents based on amino acid scaffolds. nih.gov These computational techniques are used to establish a Structure-Activity Relationship (SAR), which links the chemical structure of a compound to its biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a key in silico technique that develops mathematical models to predict the biological activity of compounds based on their physicochemical properties, which are represented by numerical values known as molecular descriptors. nih.govnih.gov These descriptors can encode information about a molecule's size, shape, lipophilicity, and electronic properties. For instance, in a QSAR study of GlyT1 inhibitors, descriptors such as polarizability (αe), total energy (TE), and the number of hydrogen bond donors (HBD) were used to build a predictive model for the inhibitors' potency. nih.gov

The general workflow for a QSAR study involves:

Data Set Preparation: A series of compounds with known biological activities is collected.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to create an equation that correlates the descriptors with the biological activity. nih.govresearchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability.

Once a validated QSAR model is established, it can be used to predict the activity of new, untested compounds, thereby guiding the design of more potent molecules. This approach accelerates the drug discovery process by prioritizing the synthesis and testing of the most promising candidates. nih.gov

Beyond predicting activity, computational methods are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.gov Predicting these pharmacokinetic and toxicity profiles early in the design phase helps to reduce the likelihood of late-stage failures in drug development.

The following is an illustrative table of a hypothetical QSAR dataset for a series of N-substituted amino acid derivatives.

CompoundMolecular Weight ( g/mol )LogPNumber of H-Bond DonorsPredicted IC50 (nM)
1 250.32.12150
2 264.32.52120
3 278.32.9290
4 266.32.21200
5 280.32.61160

This table is for illustrative purposes and does not represent actual data for "this compound" or its derivatives.

Mechanistic Investigations of Reactions and Molecular Interactions Involving 3 Cyano Benzyl Ethyl Amino Acetic Acid and Amino Acid Derived Scaffolds

Elucidation of Reaction Mechanisms in the Synthesis of N-Substituted Glycine (B1666218) Derivatives

The synthesis of N-substituted glycine derivatives, a class of compounds that includes peptoids and other peptide mimics, is crucial for developing new molecular tools and therapeutic leads. nih.gov The structure of [(3-Cyano-benzyl)-ethyl-amino]-acetic acid, with its tertiary amine and aromatic side chain, requires multi-step synthetic strategies. The reaction mechanisms for creating such molecules are well-established and generally involve nucleophilic substitution or reductive amination.

Common synthetic methods for N-alkylated-α-amino acids often face challenges such as the need for harsh reagents or the formation of by-products that require tedious purification. mdpi.com One prevalent method is the aminolysis of chloroacetic acid with a corresponding amine. mdpi.com Another widely used approach is reductive alkylation, which involves the reaction of an amino acid with an aldehyde or ketone in the presence of a reducing agent. mdpi.com

In recent years, "green chemistry" approaches have been developed to synthesize N-substituted glycine derivatives in an environmentally friendly manner, often using water as a solvent. nih.govacs.org These methods provide a safe and efficient alternative to traditional organic solvents. nih.gov For a compound like this compound, a plausible synthetic route could involve the reductive amination of 3-cyanobenzaldehyde (B1676564) with ethylamine (B1201723), followed by nucleophilic substitution with an α-haloacetic acid like chloroacetic acid. The characterization of such newly synthesized derivatives typically involves techniques like FT-IR, NMR spectroscopy (¹H and ¹³C), and mass spectrometry to confirm the molecular structure. nih.govacs.org

Synthetic MethodGeneral Reaction MechanismKey ReagentsAdvantages/Disadvantages
Nucleophilic SubstitutionSN2 reaction where a primary or secondary amine displaces a halide from an α-haloacetate.Primary/Secondary Amine, Ethyl Bromoacetate, BaseDirect, but can lead to over-alkylation.
Reductive AminationFormation of an imine/enamine from an amine and a carbonyl compound, followed by reduction to the amine.Amine, Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN)High specificity, versatile for a wide range of substituents.
Strecker SynthesisA three-component reaction between a ketone/aldehyde, ammonia/amine, and cyanide to form an α-aminonitrile, followed by hydrolysis.Aldehyde, Amine, Potassium Cyanide, Acid for hydrolysisEfficiently creates the α-amino acid core. Requires handling of toxic cyanide.
"Green" Synthesis in WaterUtilizes water as a solvent for reactions like the aminolysis of haloacetic acids. nih.govAmine, Haloacetic Acid, WaterEnvironmentally friendly, simplifies purification. nih.gov May have limitations based on reactant solubility.

Mechanistic Principles of Molecular Recognition and Binding

The ability of amino acid derivatives to selectively interact with biological targets like proteins and nucleic acids is fundamental to their function. nih.gov This recognition is governed by a precise interplay of noncovalent forces, which collectively determine the affinity and specificity of binding. acs.org The unique chemical structure of this compound, featuring a polar cyano group, a hydrophobic benzyl (B1604629) ring, and an ionizable amino acid core, allows it to engage in a diverse range of molecular interactions.

The three-dimensional structure and function of biomolecules are stabilized by a network of noncovalent interactions. acs.org These same forces dictate how a small molecule like an amino acid derivative binds to its target. The primary forces involved are hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. news-medical.netbeilstein-journals.org

Hydrogen Bonds: The cyano group (C≡N) on the benzyl ring of this compound can act as a hydrogen bond acceptor. The carboxyl group can act as both a hydrogen bond donor and acceptor. These interactions are highly directional and crucial for specificity. news-medical.net

Electrostatic Interactions: At physiological pH, the carboxylic acid is typically deprotonated (COO⁻) and the tertiary amine can be protonated (NH⁺), allowing for the formation of strong electrostatic interactions, or salt bridges, with oppositely charged residues on a protein surface. libretexts.orgwikipedia.org

Hydrophobic and π-Interactions: The aromatic benzyl ring and the ethyl group are nonpolar and hydrophobic. libretexts.org These groups tend to interact favorably with nonpolar pockets in a protein, driven by the hydrophobic effect. The aromatic ring can also engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan, or C–H···π interactions. acs.org

Van der Waals Forces: These are transient, weak electrical attractions between all atoms. While individually weak, the cumulative effect of many van der Waals contacts, especially when a molecule fits snugly into a binding pocket, contributes significantly to binding affinity. news-medical.net

Functional Group of this compoundPotential Intermolecular InteractionBiological Significance
Carboxylate (-COO⁻)Ionic Bonding (Salt Bridge), Hydrogen BondingInteraction with positively charged residues (e.g., Lysine (B10760008), Arginine) and polar groups. wikipedia.org
Tertiary Amine (-N(Et)-)Can be protonated (N⁺H) to form Ionic Bonds, Hydrogen BondingInteraction with negatively charged residues (e.g., Aspartate, Glutamate).
Cyano Group (-C≡N)Hydrogen Bond Acceptor, Dipole-Dipole InteractionsProvides specificity through directional interactions with H-bond donors.
Benzyl RingHydrophobic Interactions, π-π Stacking, C–H···π Interactions acs.orgBinding to hydrophobic pockets and aromatic residues on target biomolecules.
Ethyl Group (-CH₂CH₃)Hydrophobic Interactions, Van der Waals ForcesContributes to binding in nonpolar cavities.

One of the most powerful applications of noncanonical amino acids (ncAAs) is their site-specific incorporation into proteins, a technique known as genetic code expansion (GCE). scispace.comresearchgate.net This process allows for the production of proteins containing ncAAs at specific positions, enabling detailed mechanistic studies. The core of this technology relies on an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS) and its corresponding transfer RNA (tRNA). mdpi.comchimia.ch

The process works as follows:

Orthogonal Pair: An aaRS/tRNA pair from one species (e.g., an archaeon) is chosen that does not cross-react with the host organism's (e.g., E. coli) own synthetases, tRNAs, or amino acids. This ensures orthogonality.

Synthetase Engineering: The active site of the orthogonal aaRS is mutated to specifically recognize and bind the desired ncAA, such as a derivative of N-substituted glycine, instead of its natural substrate. nih.gov

Codon Reassignment: The engineered tRNA (now called a "suppressor tRNA") is modified to recognize a rare or unused codon, typically the amber stop codon (UAG). researchgate.net

In Vivo Incorporation: When the host cell is grown in the presence of the ncAA, the engineered aaRS "charges" the orthogonal tRNA with the ncAA. During protein synthesis (translation), when the ribosome encounters the UAG codon in the messenger RNA (mRNA), the ncAA-charged tRNA binds to it, incorporating the ncAA into the growing polypeptide chain. mdpi.comnih.gov

This enzyme-mediated pathway allows for the creation of designer proteins with novel functionalities, providing a gateway to probe and engineer biological processes at the molecular level. chimia.chnih.gov

Application of Noncanonical Amino Acids in Mechanistic Biological Studies

The site-specific incorporation of ncAAs into proteins has become an indispensable tool for mechanistic biology. scispace.com By introducing amino acids with unique chemical, physical, or spectroscopic properties, researchers can gain unprecedented insights into protein structure, function, and dynamics. chimia.chacs.org

The incorporation of ncAAs enables a wide range of applications:

Probing Enzyme Mechanisms: Replacing a catalytic residue with a noncanonical analog can alter the electronic or steric environment of an active site, helping to elucidate its chemical mechanism. acs.orgnih.gov For instance, substituting a key tyrosine with a fluorinated version can alter the pKa and probe the role of hydrogen bonding in catalysis. acs.org

Mapping Protein-Protein Interactions: ncAAs containing photo-crosslinkable groups (e.g., benzophenones or diazirines) can be incorporated into a protein of interest. Upon photoactivation, they form covalent bonds with nearby interacting partners, allowing for their identification.

Spectroscopic Probes: ncAAs with fluorescent side chains can report on local environmental changes, protein folding, and conformational dynamics. acs.org Others containing infrared probes like azides or heavy atoms can be used in advanced spectroscopic techniques to study protein dynamics on very fast timescales. acs.org

Controlling Protein Activity: The incorporation of photoswitchable ncAAs (e.g., azobenzene-containing amino acids) allows for the optical control of protein conformation and function, enabling researchers to turn biological processes on or off with light.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for [(3-Cyano-benzyl)-ethyl-amino]-acetic acid, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, Tsuji et al. ( ) optimized sulfonamide derivatives using temperature-controlled stepwise reactions (60–80°C) and catalysts like triethylamine. Yield optimization may involve adjusting stoichiometric ratios (e.g., 1.2:1 molar ratio of benzyl halide to ethylamine precursor) and monitoring via thin-layer chromatography (TLC) .

Q. Which analytical techniques are recommended for confirming the structural identity and purity of this compound?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are critical. De Baere et al. ( ) validated a gas chromatography (GC) method for related cyano-acetic acid derivatives, emphasizing column selection (e.g., DB-5MS) and internal standardization . Purity assessment should combine multiple techniques to cross-validate results .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–10) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC and mass spectrometry (MS). Hood et al. ( ) analyzed lactate conversion kinetics under similar conditions, identifying hydrolysis-prone functional groups (e.g., ester linkages) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound across studies?

  • Methodology : Discrepancies may arise from assay variability (e.g., cell line differences, incubation times). Standardize protocols using reference compounds (e.g., acetazolamide for enzyme inhibition studies) and validate with orthogonal assays (e.g., fluorescence polarization vs. calorimetry). Lee et al. ( ) addressed this by testing 30 compounds across multiple sEH inhibition assays, ensuring reproducibility .

Q. How does this compound interact with cytochrome P450 enzymes, and what computational models predict its metabolic pathways?

  • Methodology : Use in vitro microsomal assays (human liver microsomes) to identify metabolites via LC-MS/MS. Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) can predict binding affinities to CYP3A4/CYP2D6. Hosoi et al. ( ) studied acetate uptake mechanisms in astrocytes, highlighting pH-dependent transport systems relevant to metabolic stability .

Q. What experimental designs are suitable for evaluating the in vivo pharmacokinetics of this compound?

  • Methodology : Administer the compound intravenously/orally to rodent models and collect plasma/tissue samples at timed intervals. Quantify using LC-MS with a lower limit of detection (LLOD) <1 ng/mL. Adjust formulations (e.g., PEGylation) to improve bioavailability, as demonstrated in acetic acid derivative studies ( ) .

Data Analysis & Validation

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodology : Implement quality-by-design (QbD) principles, tracking critical process parameters (CPPs) like reaction temperature, solvent purity, and catalyst lot. Statistical tools (e.g., ANOVA) can identify variability sources. Morrica et al. ( ) reduced cymoxanil hydrolysis variability by controlling water content (<0.5%) .

Q. What bioinformatics tools are effective for predicting the toxicity profile of this compound?

  • Methodology : Use QSAR models (e.g., Toxtree, ProTox-II) to predict hepatotoxicity and mutagenicity. Cross-reference with EPA DSSTox data () for structural analogs. Experimental validation via Ames test or zebrafish embryo assays is recommended .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.